

Saquinavir: A Technical Overview of the First HIV Protease Inhibitor

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Introduction

Saquinavir (brand name Invirase) holds a landmark position in the history of antiretroviral therapy. Developed by Hoffmann-La Roche, it was the first human immunodeficiency virus (HIV) protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 1995.[1][2] This pivotal event ushered in the era of highly active antiretroviral therapy (HAART), transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[2][3] **Saquinavir**'s development was a triumph of rational drug design, targeting a crucial enzyme in the HIV life cycle.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to **Saquinavir**.

Discovery and Development

The journey of **Saquinavir** from concept to clinic was a multi-year endeavor rooted in the understanding of the HIV life cycle. The identification of the HIV protease as an essential enzyme for viral maturation provided a key therapeutic target.

Key Milestones:

- 1988: **Saquinavir** is patented.[2]
- 1989: Phase I clinical trials for **Saquinavir** begin.[4]

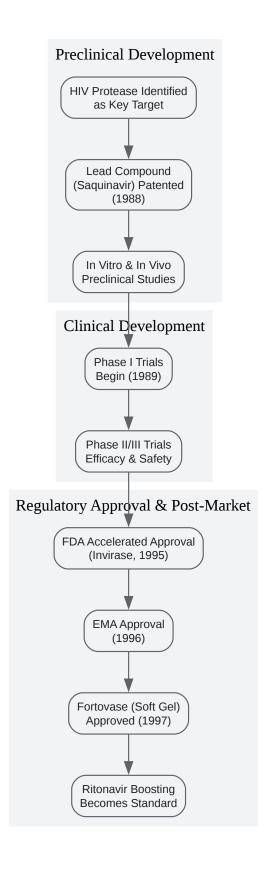
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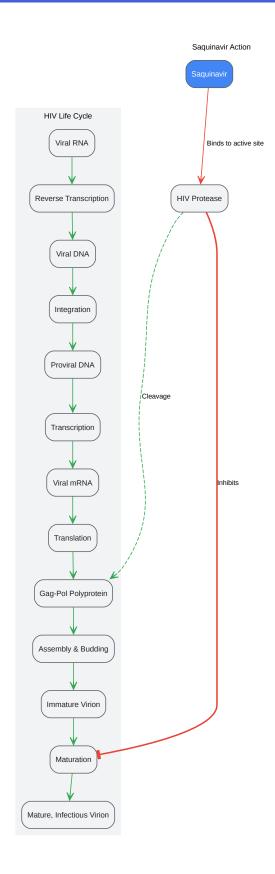


- December 6, 1995: The FDA grants accelerated approval for **Saquinavir** (as Invirase, a hard-gel capsule), making it the first approved HIV protease inhibitor.[1][2]
- October 4, 1996: **Saquinavir** receives approval from the European Medicines Agency (EMA).[1]
- November 7, 1997: A soft-gel capsule formulation, Fortovase, is approved by the FDA for improved bioavailability.[2]
- Post-approval: The co-administration with ritonavir, another protease inhibitor that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for **Saquinavir**'s metabolism, becomes standard practice to significantly boost its plasma concentrations.[2][5]

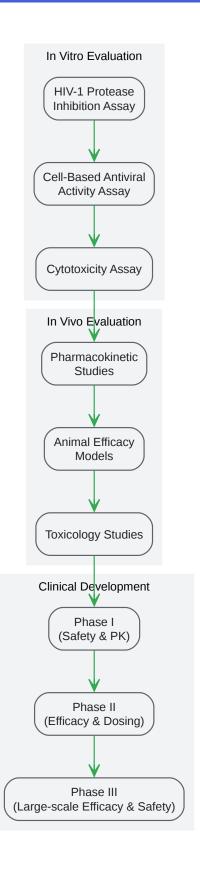












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